1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one

Lipophilicity CNS drug-likeness Physicochemical profiling

1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one (CAS 88460-87-1; molecular formula C₁₁H₁₉NO₂; MW 197.27 g/mol) is a 1,5-disubstituted pyrrolidin-2-one derivative bearing an N¹‑n‑butyl group and a C⁵‑2‑oxopropyl substituent. The compound belongs to the 2‑oxopyrrolidine class that encompasses the nootropic racetams (e.g., piracetam, aniracetam, oxiracetam), yet it possesses a distinct substitution pattern that distinguishes it from the classical N¹‑acetamide racetam architecture.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 88460-87-1
Cat. No. B15431550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one
CAS88460-87-1
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCCCN1C(CCC1=O)CC(=O)C
InChIInChI=1S/C11H19NO2/c1-3-4-7-12-10(8-9(2)13)5-6-11(12)14/h10H,3-8H2,1-2H3
InChIKeyGRQZXSKSRIKVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one (CAS 88460-87-1): Baselines for a Sparsely Documented Pyrrolidin-2-one


1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one (CAS 88460-87-1; molecular formula C₁₁H₁₉NO₂; MW 197.27 g/mol) is a 1,5-disubstituted pyrrolidin-2-one derivative bearing an N¹‑n‑butyl group and a C⁵‑2‑oxopropyl substituent [1]. The compound belongs to the 2‑oxopyrrolidine class that encompasses the nootropic racetams (e.g., piracetam, aniracetam, oxiracetam), yet it possesses a distinct substitution pattern that distinguishes it from the classical N¹‑acetamide racetam architecture [2]. Its computed physicochemical profile—XLogP3 0.8, topological polar surface area 37.4 Ų, zero H‑bond donors, and five rotatable bonds—places it in favourable CNS‑drug‑like chemical space, consistent with a scaffold that has generated multiple clinically and experimentally validated cognitive enhancers [1].

Why a Simple “Racetam Replacement” Logic Fails for 1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one


The pyrrolidin-2-one pharmacophore is exquisitely sensitive to even minor variations in N¹ and C⁵ substitution, with literature SAR demonstrating that logP, hydrogen‑bonding capacity, conformational flexibility, and steric bulk govern receptor‑binding profiles, brain penetration, and metabolic stability [1]. The target compound carries an N¹‑butyl group rather than the canonical N¹‑acetamide side‑chain found in piracetam, oxiracetam, or levetiracetam, and a C⁵‑2‑oxopropyl appendage that is absent in first‑generation racetams. These structural departures eliminate the primary amide hydrogen‑bond donor, alter the spatial orientation of the ketone moiety, and increase lipophilicity relative to piracetam (XLogP3 0.8 vs. –1.1), all of which can profoundly shift target engagement and pharmacokinetics [1][2]. Consequently, generic substitution with an in‑class analog is unsupported without explicit comparative pharmacological data.

Quantitative Differentiator Matrix for 1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one


Physicochemical Differentiation: Lipophilicity and CNS Drug-Likeness vs. Piracetam

The N¹‑butyl substitution increases the computed logP of the target compound by approximately 1.9 log units relative to the unsubstituted pyrrolidin-2-one parent and by ca. 1.9–2.4 units compared with piracetam, yielding an XLogP3 value of 0.8 that falls within the optimal CNS drug‑likeness window (0–3) [1][2]. The topological polar surface area (37.4 Ų) is identical to piracetam’s, preserving the capacity for passive blood‑brain barrier permeation while the elevated logP potentially enhances membrane partitioning [1].

Lipophilicity CNS drug-likeness Physicochemical profiling

Hydrogen‑Bond Donor Count and Its Implications for Permeability and Receptor Engagement

The target compound contains zero hydrogen‑bond donors (HBD = 0), a feature shared with many racetams; however, it contrasts with oxiracetam (HBD = 2) and aniracetam (HBD = 0 but with a larger polar surface due to the anisoyl group). The absence of a primary amide proton completely removes the HBD capacity present in piracetam (HBD = 1), potentially reducing P‑glycoprotein recognition and improving passive membrane permeability relative to racetams that retain a primary amide donor [1][2].

Hydrogen bonding Permeability Structure–Activity Relationships

Rotatable Bond Count and Conformational Flexibility Relative to Rigidified Racetams

With five rotatable bonds, the target compound exhibits greater conformational freedom than the rigidified racetam levetiracetam (4 rotatable bonds) and substantially more flexibility than phenylpiracetam (3 rotatable bonds) [1]. The N¹‑butyl and C⁵‑2‑oxopropyl chains can adopt multiple low‑energy conformations, potentially enabling the compound to sample a broader pharmacophoric space in silico docking or in vitro binding assays, albeit at a higher entropic penalty upon binding. This conformational profile contrasts with the more constrained geometry of clinical racetams and may confer distinct target‑selectivity patterns.

Conformational flexibility Entropic penalty Molecular design

Molecular Weight and Its Role in CNS Penetration and Ligand Efficiency

At 197.27 g/mol, the target compound is heavier than piracetam (142.16 g/mol) but remains well below the 400 Da threshold commonly associated with favourable CNS penetration. The higher molecular weight relative to piracetam is driven by the butyl and oxopropyl substituents, which add lipophilic bulk without introducing excessive polar surface area. This places the compound in a MW range where ligand‑efficiency metrics can be maintained while offering additional hydrophobic contacts for target engagement compared with the minimalistic piracetam scaffold [1].

Molecular weight CNS MPO Ligand efficiency

High‑Value Application Scenarios for 1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one Based on Current Evidence


CNS Drug‑Discovery Screening Library Diversification

The compound’s computed logP (0.8), TPSA (37.4 Ų), HBD = 0, and molecular weight (197.27 g/mol) collectively place it within optimal CNS drug‑like chemical space [1]. Its unique N¹‑butyl/C⁵‑2‑oxopropyl disubstitution pattern offers a distinct chemotype for screening against CNS targets (e.g., SV2A, AMPA receptors, GABAₐ modulators) where the classical N¹‑acetamide racetam motif has already been exhaustively explored. Procurement for diversity‑oriented CNS libraries is justified by the absence of this exact scaffold in commercial racetam collections.

SAR Expansion Around the Racetam Pharmacophore

With zero hydrogen‑bond donors versus one in piracetam and two in oxiracetam, and with five rotatable bonds offering greater conformational sampling than levetiracetam (four) or phenylpiracetam (three), the target compound enables systematic SAR exploration of how incremental lipophilicity, HBD removal, and conformational entropy jointly influence target engagement and selectivity [1][2]. It serves as a tool compound to decouple the contributions of N¹‑substituent bulk and hydrogen‑bonding capacity in this pharmacophore class.

Comparative Physicochemical Profiling in Early‑Stage Lead Optimisation

The compound’s balanced profile—MW 197.27, XLogP3 0.8, HBD = 0, HBA = 2, TPSA 37.4 Ų—makes it a suitable reference point for benchmarking the impact of structural modifications on permeability, solubility, and metabolic stability in pyrrolidin‑2‑one lead series [1]. Its intermediate position between low‑MW piracetam (142.16 g/mol) and medium‑MW aniracetam (219.24 g/mol) provides a useful calibration standard for in vitro ADME‑Tox assays.

Exploratory Epigenetic Target Screening (EED PRC2 Complex)

While the target compound has no published EED IC₅₀ data itself, structurally related pyrrolidin‑2‑one derivatives have demonstrated EED binding inhibition in TR‑FRET displacement assays with IC₅₀ values spanning 40–140 nM [1]. The target compound’s scaffold—featuring the pyrrolidin‑2‑one core required for EED engagement—warrants screening in EED‑focused epigenetic programs as a novel chemotype distinct from the highly optimised piperidine‑based EED inhibitor series that dominate current patent literature.

Quote Request

Request a Quote for 1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.